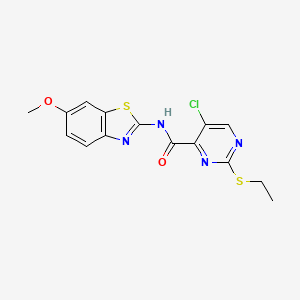

![molecular formula C18H15Cl2N5O3S B12129711 Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate](/img/structure/B12129711.png)

Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-{2-[4-amino-5-(2,4-dichlorophényl)-1,2,4-triazol-3-ylthio]acétylamino}benzoate de méthyle est un composé organique complexe qui présente un cycle triazole, un groupe dichlorophényle et un ester benzoïque.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-{2-[4-amino-5-(2,4-dichlorophényl)-1,2,4-triazol-3-ylthio]acétylamino}benzoate de méthyle implique généralement plusieurs étapes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l’hydrazine et un dérivé de nitrile approprié.

Introduction du groupe dichlorophényle : Cette étape implique la substitution d’un atome d’hydrogène sur le cycle triazole par un groupe 2,4-dichlorophényle, souvent par une réaction d’halogénation.

Formation de l’éther thiolique : Le dérivé triazole est ensuite mis à réagir avec un thiol pour introduire la liaison éther thiolique.

Acétylation : Le groupe amino sur le cycle triazole est acétylé à l’aide d’anhydride acétique.

Estérification : Enfin, le dérivé d’acide benzoïque est estérifié avec du méthanol pour former l’ester méthylique.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des étapes synthétiques décrites ci-dessus pour des réactions à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et des rendements, ainsi que l’utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre dans la liaison éther thiolique.

Réduction : Les réactions de réduction peuvent cibler les groupes nitro s’ils sont présents, les transformant en amines.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que l’halogénation ou la nitration.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou permanganate de potassium en conditions acides.

Réduction : Borohydrure de sodium ou hydrogénation catalytique.

Substitution : Halogènes (par exemple, chlore ou brome) en présence d’un catalyseur acide de Lewis.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Amines.

Substitution : Dérivés halogénés ou nitrés.

Applications De Recherche Scientifique

Chimie

En chimie, ce composé est utilisé comme brique élémentaire pour synthétiser des molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent dans la synthèse organique.

Biologie

Sur le plan biologique, le composé a montré un potentiel en tant qu’agent antimicrobien et antifongique. Sa capacité à inhiber la croissance de certaines bactéries et champignons en fait un candidat pour le développement de nouveaux antibiotiques ou médicaments antifongiques.

Médecine

En médecine, des recherches sont en cours pour explorer son efficacité dans le traitement des infections causées par des souches bactériennes et fongiques résistantes. Son cycle triazole est particulièrement important, car les dérivés triazoliques sont connus pour leurs propriétés antifongiques.

Industrie

Sur le plan industriel, le composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles qu’une durabilité accrue ou une résistance à la dégradation microbienne.

Mécanisme D'action

Le mécanisme d’action du 4-{2-[4-amino-5-(2,4-dichlorophényl)-1,2,4-triazol-3-ylthio]acétylamino}benzoate de méthyle implique son interaction avec les enzymes microbiennes. Le cycle triazole inhibe la synthèse de l’ergostérol, un composant essentiel des membranes cellulaires fongiques, ce qui entraîne la lyse et la mort cellulaire. Le groupe dichlorophényle améliore son affinité de liaison aux enzymes cibles, augmentant ainsi sa puissance.

Comparaison Avec Des Composés Similaires

Composés similaires

Fluconazole : Un autre dérivé triazolique utilisé comme agent antifongique.

Kétoconazole : Connu pour son activité antifongique à large spectre.

Itraconazole : Utilisé pour traiter une variété d’infections fongiques.

Unicité

Le 4-{2-[4-amino-5-(2,4-dichlorophényl)-1,2,4-triazol-3-ylthio]acétylamino}benzoate de méthyle est unique en raison de sa combinaison spécifique d’un groupe dichlorophényle et d’un cycle triazole, qui fournit un double mécanisme d’action. Cela le rend potentiellement plus efficace contre les souches résistantes par rapport aux autres dérivés triazoliques.

Ce survol détaillé met en lumière l’importance du 4-{2-[4-amino-5-(2,4-dichlorophényl)-1,2,4-triazol-3-ylthio]acétylamino}benzoate de méthyle dans divers domaines, de la chimie et de la biologie à la médecine et à l’industrie. Sa structure unique et sa réactivité polyvalente en font un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C18H15Cl2N5O3S |

|---|---|

Poids moléculaire |

452.3 g/mol |

Nom IUPAC |

methyl 4-[[2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C18H15Cl2N5O3S/c1-28-17(27)10-2-5-12(6-3-10)22-15(26)9-29-18-24-23-16(25(18)21)13-7-4-11(19)8-14(13)20/h2-8H,9,21H2,1H3,(H,22,26) |

Clé InChI |

OPYUHCQLLHODFU-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129629.png)

![Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12129652.png)

![1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea](/img/structure/B12129665.png)

![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129672.png)

![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12129682.png)

![N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129683.png)

![acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12129698.png)

![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)